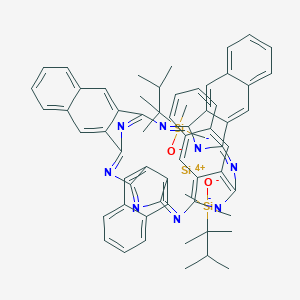
Bis-dsn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-dsn: is a silicon-based naphthalocyanine compound. Naphthalocyanines are a class of macrocyclic compounds similar to phthalocyanines but with extended conjugation, which imparts unique optical and electronic properties. These compounds are known for their intense absorption in the near-infrared region, making them valuable in various applications, including photodynamic therapy and optical materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine typically involves the reaction of a silicon precursor with naphthalocyanine ligands. One common method is the substitution of bis(hydroxy) precursor with the corresponding chlorosilane ligands. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as tri-n-butylamine, for an extended period (e.g., 15 hours) to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis-dsn can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylthexylsiloxy groups are replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the naphthalocyanine core.
Reduction: Reduced forms of the silicon naphthalocyanine.
Substitution: Substituted naphthalocyanine derivatives with new functional groups replacing the original siloxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis-dsn is used as a photosensitizer in photodynamic therapy (PDT) due to its strong absorption in the near-infrared region. It is also employed in the development of optical materials and sensors .
Biology and Medicine: In photodynamic therapy, this compound is used to target and destroy cancer cells. Its ability to generate singlet oxygen upon irradiation with near-infrared light makes it effective in inducing cell death in malignant tumors .
Industry: The compound’s unique optical properties make it valuable in the production of advanced materials for optical data storage, imaging, and electronic devices .
Mecanismo De Acción
The primary mechanism by which bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine exerts its effects is through the generation of singlet oxygen upon irradiation with near-infrared light. This singlet oxygen is highly reactive and can induce oxidative damage to cellular components, leading to cell death. The compound targets cellular membranes and other critical structures within the cell, disrupting their function and integrity .
Comparación Con Compuestos Similares
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): Similar in structure but with different siloxy groups.
Bis(dimethyloctadecylsiloxy)silicon 2,3-naphthalocyanine: Another derivative with longer alkyl chains on the siloxy groups.
Bis(tert-butyldimethylsiloxy)silicon 2,3-naphthalocyanine: Contains tert-butyl groups instead of dimethylthexyl groups.
Uniqueness: Bis-dsn is unique due to its specific siloxy groups, which impart distinct solubility and photophysical properties. These properties can be fine-tuned for specific applications, making it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
153454-02-5 |
|---|---|
Fórmula molecular |
C64H62N8O2Si3 |
Peso molecular |
1059.5 g/mol |
Nombre IUPAC |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
Clave InChI |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Key on ui other cas no. |
153454-02-5 |
Sinónimos |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















